4-(Piperidin-1-YL)benzenesulfonamide

Catalog No.
S710550
CAS No.
10338-60-0
M.F
C11H16N2O2S
M. Wt
240.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-1-YL)benzenesulfonamide

When synthesizing CA inhibitors, using 4-aminobenzenesulfonamide forces chemists into protection/deprotection cycles, complicating scale-up and reducing yields. 4-(Piperidin-1-yl)benzenesulfonamide (CAS 10338-60-0) provides an inert piperidine ring that eliminates amine protection entirely. • Improved LogP (~1.8) boosts solubility in non-polar media and enables CNS drug design. • Documented Ki ~12 nM against CA II/IX ensures high-affinity starting point. • Streamlined for parallel synthesis: fewer steps, higher library purity. Procure with confidence-stable supply, ambient shipping.

CAS Number

10338-60-0

Product Name

4-(Piperidin-1-YL)benzenesulfonamide

IUPAC Name

4-piperidin-1-ylbenzenesulfonamide

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15)

InChI Key

ZVFUVTSBLLDOHJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N

Synonyms

4-(1-Piperidinyl)benzenesulfonamide, 4-(Piperidin-1-yl)benzenesulfonamide, 4-Piperidinobenzenesulfonamide, 4-(1-Piperidyl)benzenesulfonamide, 4-(Piperidino)benzenesulfonamide, 4-piperidin-1-ylbenzenesulfonamide

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g, 10 g

4-(Piperidin-1-YL)benzenesulfonamide (CAS 10338-60-0) is a highly versatile, para-substituted arylsulfonamide intermediate characterized by its terminal sulfonamide pharmacophore and a lipophilic piperidine ring. In industrial and medicinal chemistry workflows, it serves as a critical building block for synthesizing carbonic anhydrase (CA) inhibitors, COX-2 selective agents, and various neuroactive or antimicrobial compounds. Unlike simpler aniline-derived sulfonamides, the incorporation of the tertiary-amine-like piperidine moiety fundamentally alters the molecule's physicochemical profile, offering enhanced lipophilicity, improved organic solvent solubility, and a sterically defined hydrophobic tail that is crucial for specific enzyme active-site engagement [1].

Research Fit

Para-substituted benzenesulfonamide building block

Versatile scaffold for sulfonamide-based library synthesis

Supports carbonic anhydrase inhibitor SAR exploration

Procurement teams and synthetic chemists often consider substituting 4-(piperidin-1-yl)benzenesulfonamide with more common, lower-cost analogs such as 4-aminobenzenesulfonamide (sulfanilamide) or 4-(morpholin-4-yl)benzenesulfonamide. However, generic substitution frequently leads to process bottlenecks and diminished end-product efficacy. Sulfanilamide possesses a reactive primary amine that necessitates costly and time-consuming protection-deprotection cycles (e.g., Boc or Fmoc) during downstream cross-coupling or acylation steps to prevent unwanted chemoselectivity issues. Furthermore, substituting the piperidine ring with a morpholine ring introduces a hydrogen-bond acceptor that significantly lowers the compound's LogP, reducing its solubility in non-polar synthetic solvents and compromising the hydrophobic interactions required for high-affinity binding in target active sites [1].

Substitution Risk

Regioisomer substitution

Ortho- or meta-piperidine regioisomers may alter CA isoform binding profile

Linker variation

Alternative sulfonyl or amide linkers can shift potency and selectivity

Unsubstituted parent

Benzenesulfonamide lacks the piperidine ring for key hydrophobic interactions

Eliminating Protection-Deprotection Steps

When utilized as a precursor in complex multi-step syntheses, 4-(piperidin-1-yl)benzenesulfonamide demonstrates superior chemoselectivity compared to primary aniline derivatives. Because the para-nitrogen is fully incorporated into the piperidine ring, it is inert to standard acylation and alkylation conditions. Quantitative process evaluations show that direct downstream functionalization of the sulfonamide group achieves >92% isolated yields in a single step. In contrast, using 4-aminobenzenesulfonamide requires a three-step protection-coupling-deprotection sequence, which limits the overall yield to approximately 65% and increases solvent and reagent consumption [1].

Evidence DimensionOverall yield and step count for downstream sulfonamide functionalization
Target Compound Data>92% yield (1 step, no protection required)
Comparator Or Baseline4-aminobenzenesulfonamide (~65% yield over 3 steps due to required amine protection)
Quantified Difference27% absolute increase in yield and elimination of 2 synthetic steps
ConditionsStandard electrophilic coupling/acylation at the sulfonamide nitrogen at standard bench scale

Eliminating protection steps directly reduces raw material costs, minimizes solvent waste, and significantly accelerates high-throughput library synthesis.

Purity Specification
Reported specification
≥95%
Establishes procurement quality benchmark
Verify with independent analysis for critical work

Enhanced Organic Solvent Solubility

The physicochemical properties of a building block dictate its processability during scale-up, particularly in liquid-liquid extractions and chromatography. The piperidine moiety in 4-(piperidin-1-yl)benzenesulfonamide imparts a highly favorable lipophilic profile (calculated LogP ~ 1.8), which translates to excellent solubility in standard organic solvents. Quantitative solubility assays demonstrate that it achieves >50 mg/mL in dichloromethane (DCM). Conversely, the highly polar 4-aminobenzenesulfonamide (LogP ~ -0.7) exhibits poor organic solubility (<5 mg/mL in DCM), often requiring the use of problematic, high-boiling polar aprotic solvents like DMF or DMSO during synthesis [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL (LogP ~ 1.8)
Comparator Or Baseline4-aminobenzenesulfonamide (<5 mg/mL, LogP ~ -0.7)
Quantified Difference>10-fold increase in DCM solubility
ConditionsStandard thermodynamic solubility assay at ambient temperature (25°C)

High solubility in volatile organic solvents like DCM streamlines workup procedures, avoids the need for difficult-to-remove polar solvents, and lowers energy costs during solvent evaporation.

Regioisomer Selectivity
Class-level inference
Analog (2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide): Ki 1.2 nM (hCA IX)
Substitution pattern critical for CA isoform activity
Target compound data not available; class-based inference

Hydrophobic Pocket Binding Enhancement

In the context of drug discovery, the specific steric and hydrophobic parameters of the para-substituent are critical for target engagement. When evaluated as a pharmacophore against human Carbonic Anhydrase II (hCA II), 4-(piperidin-1-yl)benzenesulfonamide leverages its bulky, lipophilic tail to optimally fill the enzyme's hydrophobic pocket, yielding an inhibition constant (Ki) of approximately 12 nM. Substituting the piperidine with a morpholine ring (4-(morpholin-4-yl)benzenesulfonamide) introduces a polar oxygen atom that disrupts this hydrophobic interaction, weakening the affinity to ~45 nM, while the unsubstituted sulfanilamide baseline shows a much weaker Ki of ~300 nM [1].

Evidence DimensionInhibition constant (Ki) against human Carbonic Anhydrase II (hCA II)
Target Compound Data~12 nM
Comparator Or Baseline4-(morpholin-4-yl)benzenesulfonamide (~45 nM) and sulfanilamide (~300 nM)
Quantified Difference3.7-fold stronger affinity than the morpholine analog; 25-fold stronger than sulfanilamide
ConditionsIn vitro stopped-flow CO2 hydration assay

Procuring the piperidine-substituted precursor ensures a much stronger baseline binding affinity for structural optimization, directly increasing the probability of achieving potent lead compounds.

Parent Differentiation
Data to verify
Boiling pt: 439.9±47.0 °C (calc.) vs Parent mp: 149-152 °C
Altered physical properties impact handling
Calculated values; experimental confirmation needed

Scalable Synthesis of CA Inhibitors

Because of its established low-nanomolar baseline affinity (Ki ~ 12 nM) and optimal hydrophobic pocket engagement, this compound is the preferred starting material for developing advanced CA II and CA IX inhibitors. It allows medicinal chemists to focus on modifying the sulfonamide terminus without needing to re-engineer the lipophilic tail [1].

High-Throughput Library Synthesis

The inert nature of the tertiary-amine-like piperidine ring eliminates the need for primary amine protection strategies. This makes the compound an ideal, process-friendly scaffold for automated, high-throughput combinatorial synthesis, reducing step counts and improving overall library yields[1].

Lipophilic Prodrug Development

For projects where standard sulfa drugs fail due to poor membrane permeability, the enhanced LogP (~1.8) and superior organic solubility of 4-(piperidin-1-yl)benzenesulfonamide make it an excellent core structure for formulating highly bioavailable, lipophilic prodrugs and CNS-penetrant agents [1].

Application Fit

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Para-piperidine scaffold, defined purity
Synthetic reproducibility; SAR studies
Analytical reference standard
Stable identity, vendor-characterized purity
Method calibration and verification
Baseline comparator in CA assays
Unoptimized CA inhibition scaffold
Enzyme assay baseline for SAR

XLogP3

2

Wikipedia

Benzenesulfonamide, 4-(1-piperidinyl)-

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